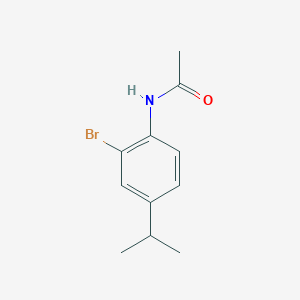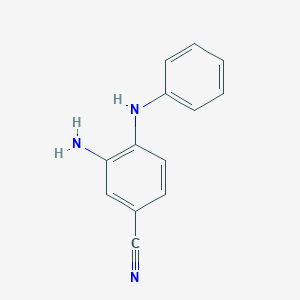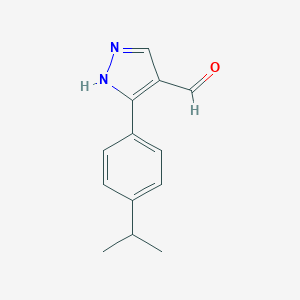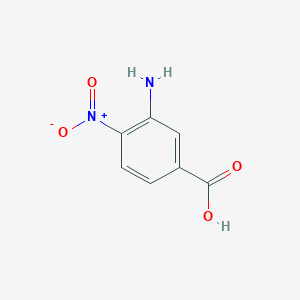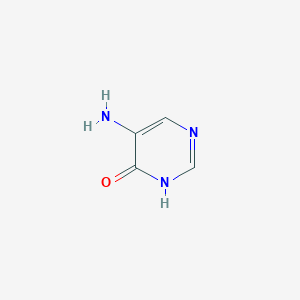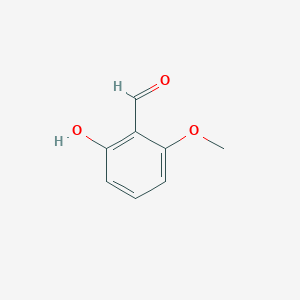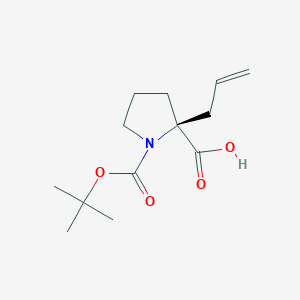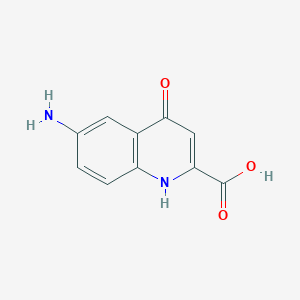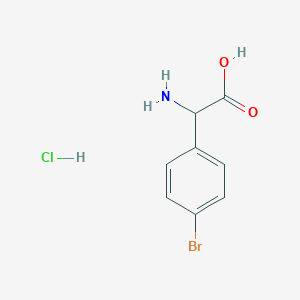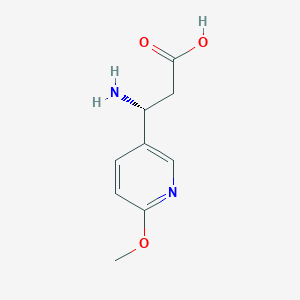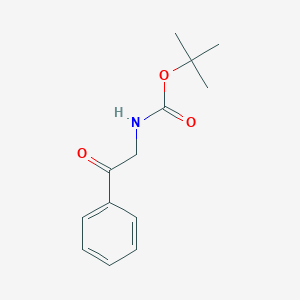
Tert-butyl (2-oxo-2-phényléthyl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-oxo-2-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl (2-oxo-2-phenylethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl (2-oxo-2-phenylethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-oxo-2-phenylethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Le diène caméléon dans les réactions de Diels-Alder
“Tert-butyl (2-oxo-2H-pyran-5-yl)carbamate” a été identifié comme le premier diène caméléon portant un substituant donneur d'électrons . Ce composé subit des cycloadditions de Diels-Alder efficaces avec des diénophiles alcènes portant des substituants à la fois riches en électrons et pauvres en électrons . Cela en fait un outil polyvalent en chimie organique synthétique.
Synthèse de lactones bicycliques
Le composé est utilisé dans la synthèse de cycloadduits de lactones bicycliques 5-substituées . Ces cycloadduits peuvent être ensuite transformés en cycles à six chaînons hautement substitués .
Synthèse de benzènes substitués
Dans des conditions plus forçantes, généralement à des températures plus élevées, les cycloadditions aux diénophiles alcynes et l'aromatisation subséquente par perte de CO2 de pontage conduisent à des benzènes substitués . C'est une autre application puissante de “Tert-butyl (2-oxo-2-phényléthyl)carbamate” en synthèse chimique.
Synthèse d'anilines N-Boc-protégées catalysée par le palladium
“Tert-butyl carbamate” a été utilisé dans la synthèse catalysée par le palladium d'anilines N-Boc-protégées . C'est une étape clé dans la synthèse de nombreux composés pharmaceutiques.
Synthèse de pyrroles tétrasubstitués
“Tert-butyl carbamate” a également été utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés avec des groupes ester ou cétone en position C-3 . Ces composés ont diverses applications en chimie médicinale.
Réactions de couplage croisé
Le composé a été utilisé dans des réactions de couplage croisé catalysées par le palladium avec divers halogénures d'aryle(Het) . C'est une réaction fondamentale dans la synthèse de nombreux composés organiques complexes.
Mécanisme D'action
Target of Action
The primary targets of Tert-butyl (2-oxo-2-phenylethyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .
Pharmacokinetics
Its physical properties such as melting point (56-58°c) and molecular weight (23528 g/mol) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl (2-oxo-2-phenylethyl)carbamate’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . For Tert-butyl (2-oxo-2-phenylethyl)carbamate, it is recommended to be stored in a dry environment at 2-8°C .
Propriétés
IUPAC Name |
tert-butyl N-phenacylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIKTWMCZYPCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459471 | |
| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76477-26-4 | |
| Record name | tert-Butyl (2-oxo-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-oxo-2-phenylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


